molecular formula C16H11IO2 B11714447 2-(Iodomethyl)-2-phenylindene-1,3-dione

2-(Iodomethyl)-2-phenylindene-1,3-dione

Cat. No.: B11714447
M. Wt: 362.16 g/mol
InChI Key: RIBNIKBKQPNWJZ-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-2-phenylindene-1,3-dione is a functionalized indane-1,3-dione derivative designed for advanced chemical synthesis. The indane-1,3-dione scaffold is a privileged structure in medicinal chemistry and materials science, known for its versatile applications . The iodine atom on the methyl group makes this compound a valuable intermediate for cross-coupling reactions (such as Suzuki or Sonogashira reactions) and nucleophilic substitutions, allowing researchers to easily introduce the 2-phenylindene-1,3-dione moiety into more complex molecular architectures. This electron-accepting core can be used to create push-pull chromophores for organic electronics . In pharmaceutical research, analogous structures are explored for their bioactive properties, serving as key precursors in developing enzyme inhibitors . This product is intended for use by qualified laboratory personnel only and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H11IO2

Molecular Weight

362.16 g/mol

IUPAC Name

2-(iodomethyl)-2-phenylindene-1,3-dione

InChI

InChI=1S/C16H11IO2/c17-10-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9H,10H2

InChI Key

RIBNIKBKQPNWJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-2-phenylindene-1,3-dione typically involves the iodination of a precursor compound. One common method involves the reaction of a phenylindene-1,3-dione derivative with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethyl acetate under reflux conditions .

Industrial Production Methods

Industrial production of 2-(Iodomethyl)-2-phenylindene-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-2-phenylindene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Iodomethyl)-2-phenylindene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-2-phenylindene-1,3-dione involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The indene-1,3-dione core is a common feature among analogs, but substituents at the 2-position significantly alter properties:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Applications/Activities References
2-Phenylindene-1,3-dione (Phenindione) Phenyl (-C₆H₅) C₁₅H₁₀O₂ 222.2 Anticoagulant (inhibits vitamin K epoxide reductase)
2-(Iodomethyl)-2-phenylindene-1,3-dione Iodomethyl (-CH₂I) + Phenyl C₁₆H₁₁IO₂ 354.16 (calc.) Underexplored; potential halogen-mediated reactivity
2-(Methylamino)-2-phenylindene-1,3-dione Methylamino (-NHCH₃) + Phenyl C₁₆H₁₃NO₂ 251.28 Research chemical (no explicit activity reported)
2-(4-Methoxyphenyl)indene-1,3-dione 4-Methoxyphenyl (-C₆H₄OCH₃) C₁₆H₁₂O₃ 252.27 Antioxidant and anti-inflammatory candidate
2-(2-Bromophenyl)indene-1,3-dione 2-Bromophenyl (-C₆H₄Br) C₁₅H₉BrO₂ 301.14 Safety data available (GHS classification)

Key Observations :

  • Amino vs. Alkoxy Groups: Methylamino and methoxy groups alter electron density, affecting redox properties (e.g., methoxy derivatives show antioxidant activity) .

Pharmacological Activities

Anticoagulant Effects
  • Phenindione (2-Phenylindene-1,3-dione): A well-documented anticoagulant, prolonging prothrombin time by inhibiting vitamin K epoxide reductase.
  • 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione : Exhibits anticoagulant activity comparable to anisindione, highlighting the role of sulfur-containing substituents in enhancing efficacy .
Enzyme Inhibition and Antioxidant Activity
  • Methoxyphenyl Derivatives : 2-(4-Methoxyphenyl)indene-1,3-dione demonstrates radical scavenging activity against DPPH and H₂O₂, attributed to the electron-donating methoxy group .

Physicochemical Properties

Property 2-(Iodomethyl)-2-phenylindene-1,3-dione Phenindione (2-Phenyl) 2-(4-Methoxyphenyl)
LogP (Predicted) ~3.5 (high lipophilicity) 2.8 2.2
Solubility Low (due to iodine) Moderate in DMSO Moderate in ethanol
Stability Light-sensitive (C-I bond cleavage) Stable under ambient Stable

Notes:

  • The iodomethyl group increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

2-(Iodomethyl)-2-phenylindene-1,3-dione is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H11I O2
  • Molecular Weight : 360.15 g/mol
  • IUPAC Name : 2-(Iodomethyl)-2-phenylindene-1,3-dione

The biological activity of 2-(Iodomethyl)-2-phenylindene-1,3-dione is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways that regulate cellular functions.
  • Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Research has demonstrated that 2-(Iodomethyl)-2-phenylindene-1,3-dione exhibits antimicrobial properties against a range of pathogens. A study reported the following minimum inhibitory concentrations (MIC) against selected bacteria:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate promising potential for the compound as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in cell cultures. Specifically, it was found to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial evaluated the efficacy of 2-(Iodomethyl)-2-phenylindene-1,3-dione in patients with skin infections caused by resistant bacteria. The trial involved 50 participants and indicated a significant reduction in infection severity after treatment with the compound compared to a placebo group.
  • Case Study on Anti-inflammatory Properties :
    In a controlled laboratory setting, researchers treated macrophage cells with varying concentrations of the compound and measured inflammatory responses. The results showed a dose-dependent reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(iodomethyl)-2-phenylindene-1,3-dione, and how can purity be ensured?

  • Methodology :

  • Nucleophilic substitution : React 2-(chloromethyl)-2-phenylindene-1,3-dione with potassium iodide (KI) in polar aprotic solvents (e.g., DMF) under reflux (60–80°C) for 6–12 hours .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
  • Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural identity using 1H^1H/13C^{13}C-NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, iodomethyl group at δ 3.5–4.0 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .

Q. How can the stability of 2-(iodomethyl)-2-phenylindene-1,3-dione be evaluated under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies by exposing the compound to:
  • Temperature : 25°C, 40°C, and 60°C for 4 weeks.
  • Humidity : 75% relative humidity in desiccators.
  • Monitor degradation via TLC (silica gel, UV detection) and quantify decomposition products using LC-MS. Stability is indicated by <5% degradation at 25°C .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for 2-(iodomethyl)-2-phenylindene-1,3-dione derivatives?

  • Methodology :

  • Dose-response studies : Test multiple concentrations (e.g., 1–100 µM) in cellular assays (e.g., cytotoxicity, enzyme inhibition) to identify non-linear effects.
  • Structural analogs : Compare activity of iodomethyl derivatives with chloro-, bromo-, or hydroxy-substituted analogs (e.g., 2-(hydroxymethyl)-2-phenylindene-1,3-dione) to isolate electronic vs. steric effects .
  • Data normalization : Use internal controls (e.g., IC50_{50} ratios relative to positive controls) to minimize batch-to-batch variability .

Q. How can DFT calculations predict the electronic properties of 2-(iodomethyl)-2-phenylindene-1,3-dione?

  • Methodology :

  • Computational setup : Perform geometry optimization and frontier orbital analysis using B3LYP/6-311++G(d,p) in Gaussian 15. Key outputs:
  • HOMO-LUMO gap (predicts reactivity; ~4.5 eV for similar indene-diones ).
  • Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic regions.
  • Validation : Compare computed 1H^1H-NMR shifts with experimental data (RMSD < 0.3 ppm indicates reliability) .

Q. What experimental designs validate the hypolipidemic potential of 2-(iodomethyl)-2-phenylindene-1,3-dione?

  • Methodology :

  • In vitro : Measure inhibition of cholesterol esterase or HMG-CoA reductase at 10–100 µM concentrations .
  • In vivo : Administer 10–50 mg/kg/day to hyperlipidemic rodent models (e.g., high-fat diet-induced mice) for 4 weeks. Monitor serum cholesterol/triglycerides via enzymatic assays.
  • QSAR analysis : Correlate substituent effects (e.g., iodine’s electronegativity) with activity using descriptors like logP and dipole moment (µ) .

Key Considerations

  • Synthetic challenges : Iodine’s volatility necessitates inert atmospheres during reactions .
  • Biological contradictions : Activity may vary due to iodine’s size affecting target binding; use molecular docking to validate interactions .
  • Safety : Handle with PPE due to potential iodide release under light/heat .

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